Sulfadiazine Sulfadiazine Sulfadiazine is a synthetic pyrimidinyl sulfonamide derivative, short-acting bacteriostatic Sulfadiazine inhibits bacterial folic acid synthesis by competing with para amino benzoic acid. It is used in combination with pyrimethamine to treat toxoplasmosis in patients with acquired immunodeficiency syndrome and in newborns with congenital infections. (NCI04)
Sulfadiazine is a sulfonamide antibacterial agent used in the therapy of mild-to-moderate infections due to sensitive organisms. Sulfadiazine, like other sulfonamides, is a well known cause of clinically apparent, idiosyncratic liver injury.
Sulfadiazine is a sulfonamide consisting of pyrimidine with a 4-aminobenzenesulfonamido group at the 2-position. It has a role as an antimicrobial agent, an antiinfective agent, a coccidiostat, an antiprotozoal drug, an EC 2.5.1.15 (dihydropteroate synthase) inhibitor, an EC 1.1.1.153 [sepiapterin reductase (L-erythro-7,8-dihydrobiopterin forming)] inhibitor, a xenobiotic, an environmental contaminant and a drug allergen. It is a member of pyrimidines, a sulfonamide, a substituted aniline and a sulfonamide antibiotic. It derives from a sulfanilamide. It is a conjugate acid of a sulfadiazinate.
Brand Name: Vulcanchem
CAS No.: 68-35-9
VCID: VC0544111
InChI: InChI=1S/C10H10N4O2S/c11-8-2-4-9(5-3-8)17(15,16)14-10-12-6-1-7-13-10/h1-7H,11H2,(H,12,13,14)
SMILES: C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N
Molecular Formula: C10H10N4O2S
Molecular Weight: 250.28 g/mol

Sulfadiazine

CAS No.: 68-35-9

Inhibitors

VCID: VC0544111

Molecular Formula: C10H10N4O2S

Molecular Weight: 250.28 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Sulfadiazine - 68-35-9

CAS No. 68-35-9
Product Name Sulfadiazine
Molecular Formula C10H10N4O2S
Molecular Weight 250.28 g/mol
IUPAC Name 4-amino-N-pyrimidin-2-ylbenzenesulfonamide
Standard InChI InChI=1S/C10H10N4O2S/c11-8-2-4-9(5-3-8)17(15,16)14-10-12-6-1-7-13-10/h1-7H,11H2,(H,12,13,14)
Standard InChIKey SEEPANYCNGTZFQ-UHFFFAOYSA-N
SMILES C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N
Canonical SMILES C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N
Appearance Solid powder
Melting Point 255.5 dec °C
Physical Description Solid
Description Sulfadiazine is a synthetic pyrimidinyl sulfonamide derivative, short-acting bacteriostatic Sulfadiazine inhibits bacterial folic acid synthesis by competing with para amino benzoic acid. It is used in combination with pyrimethamine to treat toxoplasmosis in patients with acquired immunodeficiency syndrome and in newborns with congenital infections. (NCI04)
Sulfadiazine is a sulfonamide antibacterial agent used in the therapy of mild-to-moderate infections due to sensitive organisms. Sulfadiazine, like other sulfonamides, is a well known cause of clinically apparent, idiosyncratic liver injury.
Sulfadiazine is a sulfonamide consisting of pyrimidine with a 4-aminobenzenesulfonamido group at the 2-position. It has a role as an antimicrobial agent, an antiinfective agent, a coccidiostat, an antiprotozoal drug, an EC 2.5.1.15 (dihydropteroate synthase) inhibitor, an EC 1.1.1.153 [sepiapterin reductase (L-erythro-7,8-dihydrobiopterin forming)] inhibitor, a xenobiotic, an environmental contaminant and a drug allergen. It is a member of pyrimidines, a sulfonamide, a substituted aniline and a sulfonamide antibiotic. It derives from a sulfanilamide. It is a conjugate acid of a sulfadiazinate.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility 77 mg/L (at 25 °C)
3.08e-04 M
6.01e-01 g/L
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Sulfadiazine
Sulfadiazine, Zinc
Sulfazin
Sulfazine
Sulphadiazine
Zinc Sulfadiazine
Reference 1: Rashaan ZM, Krijnen P, Klamer RR, Schipper IB, Dekkers OM, Breederveld RS. Nonsilver treatment vs. silver sulfadiazine in treatment of partial-thickness burn wounds in children: a systematic review and meta-analysis. Wound Repair Regen. 2014 Jul-Aug;22(4):473-82. doi: 10.1111/wrr.12196. Review. PubMed PMID: 24899251.
2: Prosdocimi M, Bevilacqua C. Impaired wound healing in diabetes: the rationale for clinical use of hyaluronic acid plus silver sulfadiazine. Minerva Med. 2012 Dec;103(6):533-9. Review. PubMed PMID: 23229372.
3: Miller AC, Rashid RM, Falzon L, Elamin EM, Zehtabchi S. Silver sulfadiazine for the treatment of partial-thickness burns and venous stasis ulcers. J Am Acad Dermatol. 2012 May;66(5):e159-65. doi: 10.1016/j.jaad.2010.06.014. Epub 2010 Aug 17. Review. PubMed PMID: 20724028.
4: Fuller FW. The side effects of silver sulfadiazine. J Burn Care Res. 2009 May-Jun;30(3):464-70. doi: 10.1097/BCR.0b013e3181a28c9b. Review. PubMed PMID: 19349889.
5: Petersen E, Schmidt DR. Sulfadiazine and pyrimethamine in the postnatal treatment of congenital toxoplasmosis: what are the options? Expert Rev Anti Infect Ther. 2003 Jun;1(1):175-82. Review. PubMed PMID: 15482110.
6: Catalano-Pons C, Bargy S, Schlecht D, Tabone MD, Deschênes G, Bensman A, Ulinski T. Sulfadiazine-induced nephrolithiasis in children. Pediatr Nephrol. 2004 Aug;19(8):928-31. Epub 2004 Jun 17. Review. PubMed PMID: 15206032.
7: Chung JY, Herbert ME. Myth: silver sulfadiazine is the best treatment for minor burns. West J Med. 2001 Sep;175(3):205-6. Review. PubMed PMID: 11527855; PubMed Central PMCID: PMC1071544.
8: Becker K, Jablonowski H, Häussinger D. Sulfadiazine-associated nephrotoxicity in patients with the acquired immunodeficiency syndrome. Medicine (Baltimore). 1996 Jul;75(4):185-94. Review. PubMed PMID: 8699959.
9: Frenia ML, Schauben P. Use of silver sulfadiazine in Stevens-Johnson syndrome. Ann Pharmacother. 1994 Jun;28(6):736-7. Review. PubMed PMID: 7919562.
10: Fuller FW, Parrish M, Nance FC. A review of the dosimetry of 1% silver sulfadiazine cream in burn wound treatment. J Burn Care Rehabil. 1994 May-Jun;15(3):213-23. Review. PubMed PMID: 8056810.
11: Kronawitter U, Jakob K, Zoller WG, Rauh G, Goebel FD. [Acute kidney failure caused by sulfadiazine stones. A complication of the therapy of toxoplasmosis in AIDS]. Dtsch Med Wochenschr. 1993 Nov 19;118(46):1683-6. Review. German. PubMed PMID: 8243240.
12: Simon DI, Brosius FC 3rd, Rothstein DM. Sulfadiazine crystalluria revisited. The treatment of Toxoplasma encephalitis in patients with acquired immunodeficiency syndrome. Arch Intern Med. 1990 Nov;150(11):2379-84. Review. PubMed PMID: 2241449.
13: Bocchiotti G, Robotti E. [The use of a topical antibacterial agent (silver sulfadiazine) on soft-tissue wounds]. Minerva Chir. 1990 May 15;45(9):677-81. Review. Italian. PubMed PMID: 2202932.
14: Gilman TM, Boylen CT, Sattler FR. Pyrimethamine-sulfadiazine for treating Pneumocystis carinii pneumonia and toxoplasmosis in AIDS. Clin Pharm. 1989 Feb;8(2):84, 87. Review. PubMed PMID: 2645082.
15: Gambaro MG, Genoni P, Berra D. [A sulfadiazine-tetroxoprim combination (co-tetroxazine) in the treatment of the acute exacerbation of chronic bronchitis]. Minerva Med. 1988 Jul;79(7):563-8. Review. Italian. PubMed PMID: 3043259.
16: Hoffmann S. Silver sulfadiazine: an antibacterial agent for topical use in burns. A review of the literature. Scand J Plast Reconstr Surg. 1984;18(1):119-26. Review. PubMed PMID: 6377481.
PubChem Compound 5215
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator